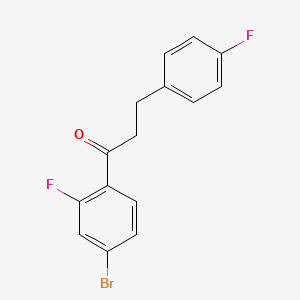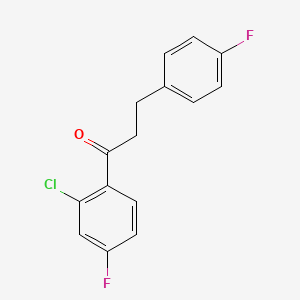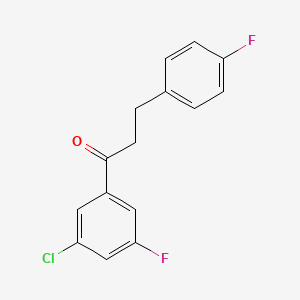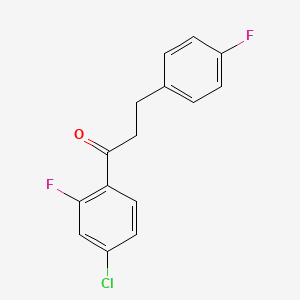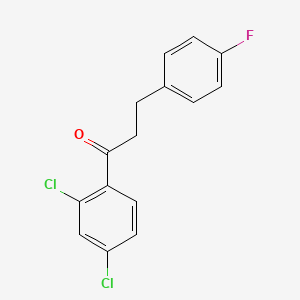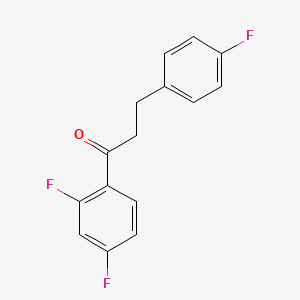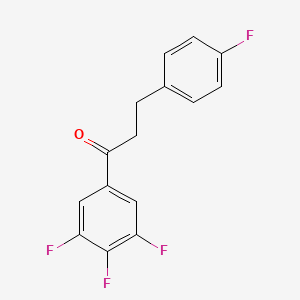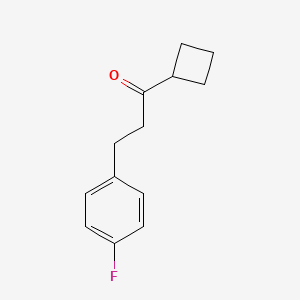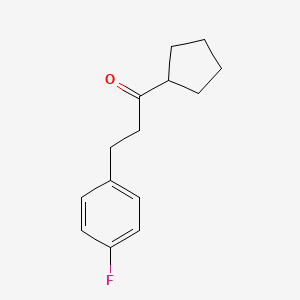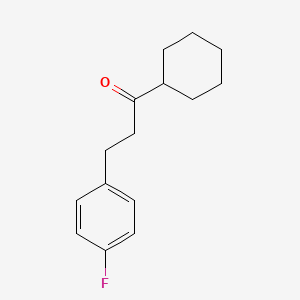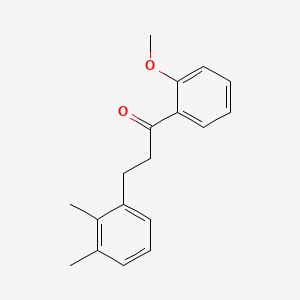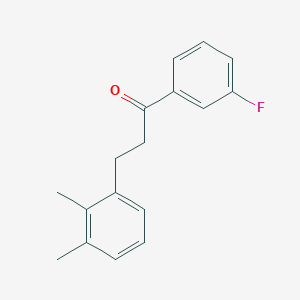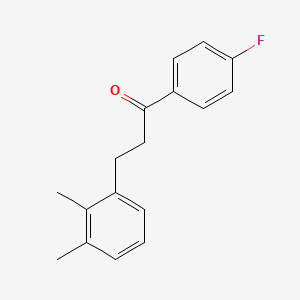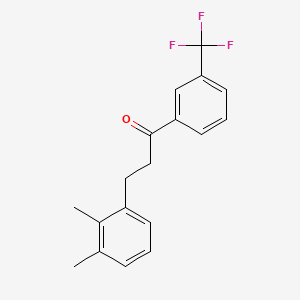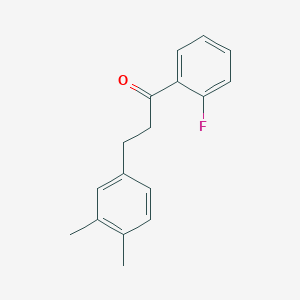
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. Attached to the phenyl ring at the 3rd position is a propiophenone group, which consists of a three-carbon chain ending in a carbonyl group (C=O), and another phenyl ring. The 2’-fluoro indicates that a fluorine atom is attached to the second carbon in the propiophenone chain .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the phenyl rings and the propiophenone group. The presence of the carbonyl group and the fluorine atom would also have significant effects on the molecule’s structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors. The carbonyl group is often a site of high reactivity in organic molecules, and the presence of the fluorine atom could also affect the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the fluorine atom, and the phenyl rings would all contribute to these properties .
科学的研究の応用
Fluorination Reactions and Kinetics : The study by Jereb, Zupan, and Stavber (2004) examines the regioselectivity and kinetics of fluorination of alkyl substituted phenols, including 3,4-dimethylphenol. Their research focuses on the fluorination process using N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues and the resultant 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives (Jereb, Zupan, & Stavber, 2004).
Crystal Structures and Solvates : Research by Nath and Baruah (2013) explores the polymorphs and solvates of bis-phenols, which are structurally related to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. This study discusses how polymorphs and solvates exhibit different crystal structures and interactions, such as O–H···O and C–H···F–C interactions (Nath & Baruah, 2013).
Application in Luminescence Sensing : A 2015 study by Shi et al. investigates novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks are sensitive to benzaldehyde derivatives and show potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Polymer Synthesis and Properties : Hamciuc et al. (2008) synthesized a series of aromatic copolyethers containing phthalide groups and 1,3,4-oxadiazole rings. These polymers exhibit high thermal stability and potential applications in electronic materials (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Biodegradation Studies : Tomei and Annesini (2008) conducted a study on the biodegradation of phenolic mixtures, including 3,4-dimethylphenol, in a sequencing batch reactor. This research is significant for understanding the environmental impact and treatment of industrial effluents containing such compounds (Tomei & Annesini, 2008).
Electroactive Materials : Yamamoto et al. (1992) report on the electro-oxidative polymerization of 3,5-dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide), which has potential applications in semiconductive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Optical Properties and Sensing Applications : Tanaka et al. (2001) focus on the design of fluorescein-based fluorescence probes, which include 3,4-dimethylphenyl derivatives. These probes have applications in detecting biomolecules and in biological systems (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).
Safety And Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of chemical reactions, or it could have applications in fields like materials science or medicinal chemistry .
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYJNLZTHVEPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644853 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898779-59-4 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

